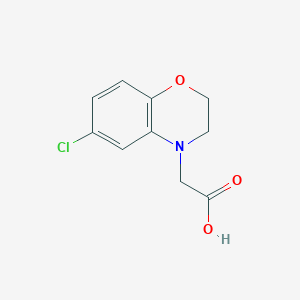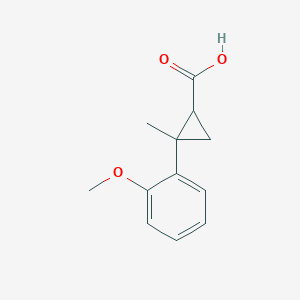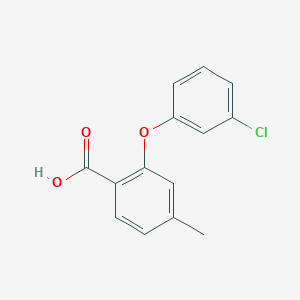![molecular formula C9H18O4 B1455911 2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol CAS No. 1248556-18-4](/img/structure/B1455911.png)
2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol
Übersicht
Beschreibung
2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol is an organic compound with the molecular formula C9H18O4. It is a colorless liquid that is often used as a solvent and intermediate in organic synthesis. The compound features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, connected to an ethoxyethanol chain.
Wissenschaftliche Forschungsanwendungen
2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of polymers and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol typically involves the reaction of tetrahydropyran with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an oxonium ion intermediate, which then reacts with ethylene glycol to form the desired product.
Starting Materials: Tetrahydropyran and ethylene glycol.
Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 100°C) to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same starting materials and catalysts but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Wirkmechanismus
The mechanism of action of 2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol involves its ability to act as a solvent and reactant in various chemical reactions. The tetrahydropyran ring provides stability and reactivity, allowing the compound to participate in a wide range of chemical transformations. The ethoxyethanol chain enhances its solubility and reactivity in polar solvents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Hydroxyethoxy)tetrahydropyran: Similar structure but with a different substitution pattern.
Tetrahydropyran-4-ol: Contains a hydroxyl group directly attached to the tetrahydropyran ring.
Diethylene glycol: Similar ethoxyethanol chain but lacks the tetrahydropyran ring.
Uniqueness
2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol is unique due to the presence of both the tetrahydropyran ring and the ethoxyethanol chain. This combination provides a balance of stability, reactivity, and solubility, making it a versatile compound in various applications.
Eigenschaften
IUPAC Name |
2-[2-(oxan-4-yloxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c10-3-6-12-7-8-13-9-1-4-11-5-2-9/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYSKHRMNAACIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl[1-(4-methylphenyl)butan-2-yl]amine](/img/structure/B1455837.png)







